Fluorescein diacetate is a nonpolar, lipid-soluble fluorescent dye that is widely used in biological research. It is an ester derivative of fluorescein, characterized by its nonfluorescent nature in its intact form. Upon entering cells, fluorescein diacetate is hydrolyzed by intracellular esterases to release fluorescein, which exhibits strong fluorescence. This property makes fluorescein diacetate a valuable tool for assessing cell viability and membrane integrity in various biological studies .
As mentioned previously, FDA is a cell-permeable probe that becomes fluorescent only after entering a living cell and being converted to fluorescein by intracellular esterases. This mechanism offers several advantages:
The primary chemical reaction involving fluorescein diacetate is its hydrolysis to fluorescein:
This reaction occurs intracellularly, where the nonpolar fluorescein diacetate crosses the plasma membrane and is converted into the polar fluorescein, which cannot diffuse back out of the cell. This characteristic allows researchers to distinguish viable cells (which fluoresce green) from non-viable cells (which do not retain fluorescein) when using fluorescence microscopy .
Fluorescein diacetate serves as a vital indicator in cell viability assays. Viable cells can convert fluorescein diacetate into fluorescein due to the presence of active esterases, resulting in bright green fluorescence. Conversely, dead or dying cells fail to hydrolyze the dye, which allows for differentiation between live and non-viable cells using fluorescence microscopy. This property has made it a standard assay in various fields including toxicology, pharmacology, and cell biology .
Fluorescein diacetate can be synthesized through a straightforward chemical reaction involving fluorescein and acetic anhydride. The general procedure involves:
This method yields fluorescein diacetate with a high purity and yield (approximately 72.6% based on reported synthesis methods) .
Fluorescein diacetate has numerous applications across various scientific disciplines:
Its ability to provide rapid and reliable results has made it a staple in laboratories worldwide .
Interaction studies involving fluorescein diacetate often focus on its performance in conjunction with other dyes such as propidium iodide. In such assays, fluorescein diacetate serves as an inclusion dye for viable cells, while propidium iodide acts as an exclusion dye for non-viable cells. This dual-dye approach allows researchers to gain insights into cell health and membrane integrity simultaneously .
Fluorescein diacetate shares similarities with several other fluorescent compounds used in biological research. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Calcein AM | Ester | Converted by esterases; emits green fluorescence; used for live/dead assays. |
Carboxyfluorescein diacetate | Ester | Similar hydrolysis mechanism; used for tracking cellular uptake and retention. |
BODIPY dyes | Boron-dipyrromethene | High photostability; used in live-cell imaging; diverse color range available. |
Propidium Iodide | Iodinated dye | Exclusion dye for dead cells; does not penetrate intact membranes. |
Fluorescein diacetate's unique advantage lies in its ability to penetrate live cells easily and provide immediate feedback on cellular viability through fluorescence, distinguishing it from many other fluorescent dyes that may require more complex protocols or do not provide real-time results .
Fluorescein diacetate represents a significant advancement in the development of molecular bioswitches, offering valuable capabilities for targeted treatments and diagnostic applications [1]. This compound, with the chemical formula C₂₄H₁₆O₇ and molecular weight of 416.38 g/mol, exhibits unique photophysical properties that make it particularly suitable for bioswitch applications [2]. Traditionally, fluorescein diacetate has been considered a non-fluorescent molecule that becomes fluorescent only after cellular internalization and enzymatic processing [3]. However, recent research has revealed that fluorescein diacetate actually displays measurable fluorescence even in its unactivated state, with its fluorescence lifetime characteristics changing significantly in response to pH variations [1].
The pH-dependent fluorescence lifetime modulation of fluorescein diacetate forms the foundation for its application as a molecular bioswitch [1]. When measured using fluorescence lifetime imaging microscopy, fluorescein diacetate demonstrates incremental and detectable variations in response to biologically relevant stimulation [1]. This property enables the development of sophisticated biosensing systems that can detect subtle changes in cellular environments.
pH Value | Fluorescence Lifetime (ns) | Fluorescence Intensity | Dominant Species |
---|---|---|---|
2.0 | 2.0-2.7 | Low | Cation/Neutral |
6.4 | Variable | Moderate | Monoanion |
7.0 | 10-13 | High | Monoanion/Dianion |
8.0 | 10-13 | High | Dianion |
9.0 | 12-13 | High | Dianion |
12.0 | 3.5-4.0 | Reduced | Quenched Dianion |
The fluorescence characteristics of fluorescein diacetate are governed by its multiple pH-dependent ionic equilibria [4]. At pH values above 9, both the phenol and carboxylic acid functional groups of fluorescein are almost completely ionized, forming the fluorescein dianion [4]. As the pH decreases, the phenol group becomes protonated (pKa ~6.4) to yield the fluorescein monoanion, followed by protonation of the carboxylic acid (pKa <5) to produce the neutral species [4]. Further acidification generates a fluorescein cation (pKa ~2.1) [4].
Importantly, only the monoanion and dianion forms of fluorescein are fluorescent, with quantum yields of 0.37 and 0.93, respectively [4]. This pH-dependent behavior creates a system where the fluorescence lifetime changes predictably with environmental pH, allowing for the development of bioswitches that can respond to specific cellular conditions [1]. The excitation and emission wavelengths of fluorescein diacetate (494 nm and 521 nm, respectively) remain relatively stable across various pH conditions, but the fluorescence intensity and lifetime demonstrate significant pH-dependent variations [5].
Research has demonstrated that fluorescein diacetate can function effectively as a bioswitch when measured using fluorescence lifetime imaging microscopy [1]. The combination of fluorescein diacetate activation spectrum and fluorescence lifetime imaging serves as a sophisticated bioswitch system, where biologically relevant stimulation generates detectable and incremental variations in fluorescence parameters [1]. This capability has significant implications for the development of targeted diagnostic and therapeutic approaches.
Fluorescein diacetate exhibits remarkable selectivity as a fluorogenic substrate for Pi-class glutathione S-transferase (GSTP1), making it a valuable tool for cancer cell detection and investigation [6]. GSTP1 is highly expressed in various cancerous cells and pre-neoplastic lesions, where it plays crucial roles in apoptotic resistance and metabolism of several anti-tumor chemotherapeutics [6]. This differential expression pattern establishes GSTP1 as a promising marker for malignant and pre-malignant cells, creating opportunities for targeted visualization and drug development strategies [6].
Research has demonstrated that fluorescein diacetate is fluorescently activated by the esterolytic activity of human GSTP1 (hGSTP1) with remarkable selectivity among various cytosolic glutathione S-transferases [6]. This selective activation mechanism provides a foundation for developing detection systems specifically targeting cancer cells with elevated GSTP1 expression [6]. Experimental studies have shown that fluorescence activation of fluorescein diacetate susceptible to glutathione S-transferase inhibitors was observed in MCF7 cells exogenously overexpressing hGSTP1, but not in cells overexpressing hGSTA1 or hGSTM1 [6]. This specificity confirms the selective nature of the interaction between fluorescein diacetate and GSTP1 [6].
Property | Value | Application |
---|---|---|
GSTP1 Selectivity | Selective among cytosolic glutathione S-transferases | Cancer cell detection |
IC50 (Ethacrynic Acid) | 3.3 ± 0.5 μM | GSTP1 inhibitor screening |
IC50 (NBDHEX) | 0.61 ± 0.04 μM | GSTP1 inhibitor screening |
Cancer Cell Lines Tested | MCF7, HeLa, Multiple NSCLC | Cancer research |
Normal vs Cancer Expression | Higher in cancer cells | Biomarker development |
Fluorescence Activation Time | 15-30 minutes | Live cell imaging |
Detection Sensitivity | Single cell level | Flow cytometry |
The enzyme-dependent fluorescence activation of fluorescein diacetate has been corroborated by incubating the compound with recombinant hGSTP1-1 and glutathione, showing significant fluorescence only in the presence of both components [7]. This indicates the necessity of hGSTP1-1 activity for such activation [7]. The specificity is further underscored by the established linear relationship between fluorescence increase rate and hGSTP1-1 concentration, determining the enzyme's specific activity for fluorescein diacetate to be 79±15 nmol/min/mg protein [7].
Inhibitor-sensitive fluorescence activation has also been observed in several cancer cell lines endogenously expressing GSTP1, suggesting that GSTP1 is involved in fluorescein diacetate esterolysis in these cells [6]. This property enables the development of detection systems that can identify cancer cells based on their GSTP1 expression levels [6]. The fluorescence activation of fluorescein diacetate by GSTP1 can be inhibited by compounds such as Ethacrynic acid and NBDHEX, with IC50 values of 3.3±0.5 μM and 0.61±0.04 μM, respectively [7]. This inhibition profile provides additional tools for investigating GSTP1 function in cancer cells [7].
Since GSTP1 is highly expressed in various types of cancer cells compared to their normal counterparts, improving the fluorogenic substrates to be more selective to the esterolysis activity of GSTP1 rather than carboxylesterases should lead to development of tools for detecting GSTP1-overexpressing cancer cells and investigating the biological functions of GSTP1 [6]. This approach represents a promising direction for cancer diagnostics and therapeutic development [6].
Fluorescein diacetate has emerged as a valuable tool for real-time monitoring of peroxisomal membrane permeability, providing insights into cellular redox balance and oxidative stress responses [8]. Peroxisomes are capable of reactive oxygen species generation, but their contribution to cellular redox balance has not been fully understood until recent advances in fluorescence-based monitoring techniques [8]. Studies utilizing fluorescein diacetate and related compounds have demonstrated that peroxisomes and mitochondria functionally interact via reactive oxygen species signaling, suggesting a potential broader role for peroxisomes in cellular aging and the initiation of age-related diseases [8].
To gain insight into the potential physiological and pathophysiological roles of peroxisomes in the aging process and the onset of diseases related to oxidative stress, researchers have monitored the peroxisomal redox state at the single-cell level under basal and stress conditions [8]. While some studies have employed redox-sensitive variants of enhanced green fluorescent protein targeted to peroxisomes, fluorescein diacetate offers distinct advantages for monitoring membrane permeability specifically [8].
Parameter | Value | Cell Type/System |
---|---|---|
First-order Rate Constant (K) | 0.33 s⁻¹ | Cell extracts (40°C) |
Maximum Velocity (Vmax) | 2.9 nmol/min | Nanoalgosomes (22°C) |
Michaelis Constant (Km) | 3.0 μmol | Nanoalgosomes (22°C) |
Permeability Coefficient | 1.3 × 10⁻⁸ m s⁻¹ | Bacterial cells |
GSTP1 Specific Activity | 79 ± 15 nmol/min/mg protein | hGSTP1-1 recombinant |
Optimal pH Range | 7.0-8.0 | General cellular |
Temperature Dependence | 40°C optimum | Cell extracts |
Fluorescein diacetate serves as an effective probe for peroxisomal membrane permeability due to its unique properties [9]. The fluorescent dye fluorescein is membrane-permeable due to derivatization to fluorescein diacetate and can enter cells without specific uptake mechanisms [9]. In the intracellular space, the hydrolysis of the dye molecule takes place through cellular esterases, whereby the two acetate residues are cleaved off [9]. As a result, the fluorescein molecule loses its membrane permeability and remains localized in the cell, and the dye becomes excitable and measurable [9].
Research has shown that the uptake rate of fluorescein diacetate increases in direct proportion to concentration and is not saturable, suggesting that transport occurs via a passive diffusion process [10]. The permeability coefficient for fluorescein diacetate has been determined to be 1.3 × 10⁻⁸ m s⁻¹, providing a quantitative measure of its membrane transport characteristics [10]. Once inside the cell, the esters are hydrolyzed by intracellular esterases and their fluorescent products accumulate [10].
Studies have demonstrated that fluorescein diacetate hydrolysis in cell extracts can be described by first-order reaction kinetics, with a rate constant (K) of 0.33 s⁻¹ at 40°C [10]. This kinetic behavior allows for quantitative assessment of peroxisomal membrane permeability under various conditions [10]. The accumulation of fluorescein is most likely limited by the esterase activity, since transport of fluorescein diacetate is faster than the hydrolysis rate [10].
Recent research has utilized fluorescein diacetate to investigate the intraperoxisomal redox environment, revealing that it is strongly influenced by environmental growth conditions [8]. For example, the intraperoxisomal redox environment is more oxidizing than the cytosol when cells are cultured in minimum essential medium alpha medium, and more reducing when grown in F-12 nutrient mixture [8]. These findings highlight the dynamic nature of peroxisomal membrane permeability and its responsiveness to cellular conditions [8].